molecular formula C4H7FO2 B1589232 Methyl 2-fluoropropionate CAS No. 2366-56-5

Methyl 2-fluoropropionate

Cat. No. B1589232
CAS RN: 2366-56-5
M. Wt: 106.1 g/mol
InChI Key: MHAIQPNJLRLFLO-GSVOUGTGSA-N
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Description

“Methyl 2-fluoropropionate” is a chemical compound with the molecular formula C4H7FO2 and a molecular weight of 106.1 . It is also known by its synonyms “methyl 2-fluoropropanoate” and is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 2-fluoropropionate” has been studied in various papers. One such study discusses the conformational equilibrium of methyl 2-fluoropropionate through a combination of NMR, theoretical calculations, and solvation theory . Another method for the preparation of this compound involves a one-step process for the synthesis of 2-fluoropropionates from lactic acid ester derivatives using TFEDMA .


Molecular Structure Analysis

The molecular structure of “Methyl 2-fluoropropionate” is represented by the InChI code 1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3 . This code provides a unique identifier for the compound’s molecular structure.


Chemical Reactions Analysis

The conformational behavior of “Methyl 2-fluoropropionate” has been analyzed through a combination of NMR, theoretical calculations, and solvation theory . The study found that the trans rotamer is more stable than the cis rotamer in the vapor phase by 0.4 kcal mol −1 and the conformers are of equal energy in CCl4 .


Physical And Chemical Properties Analysis

“Methyl 2-fluoropropionate” is a clear, colorless liquid . Its boiling point is reported to be between 107.0-108.0 °C . The density of the compound is approximately 1.0806 g/cm3 .

Scientific Research Applications

Conformational Analysis

Methyl 2-fluoropropionate has been studied for its conformational behavior through a combination of NMR, theoretical calculations, and solvation theory. IR spectroscopy was also used as an auxiliary technique for this analysis. The study provided insights into the conformer energies in various solvents, and the influence of substituents on conformational stabilities was evaluated, highlighting classical and non-classical effects such as steric, electrostatic, hydrogen bonding, gauche effect, and hyperconjugative interactions (Tormena et al., 2004).

Enzymatic Hydrolysis Studies

The enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates has been performed using lipases from various sources. This study analyzed the reaction products and proposed a mechanistic hypothesis for the elimination of fluoride ion and formation of specific acids through a beta-elimination process (Bellezza et al., 2005).

Synthesis of Fluorinated Analogues

Methyl 2-fluoropropionate has been used in the synthesis of optically active 2-aryl-2-fluoropropionic acids, which are non-epimerizable mimics of a class of compounds widely used as non-steroidal anti-inflammatory drugs (NSAIDs). This research is significant in the design and evaluation of chiral fluorine-containing organic molecules (Fujisawa et al., 2005).

Radiopharmaceutical Development

Methyl 2-fluoropropionate has been utilized in the development of radiopharmaceuticals, specifically in the synthesis of 2-18F-Fluoropropionic acid for PET imaging of prostate cancer. This study shows the potential of 2-18F-Fluoropropionic acid in delineating prostate cancers with high tumor-to-background ratios, making it a valuable agent for clinical diagnosis (Pillarsetty et al., 2009).

Biocatalytic Synthesis

Methyl 2-fluoropropionate has been explored in the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. This research expands the molecular space available for discovery through the development of new biosynthetic strategies that combine synthetic with natural compounds, providing advantages in environmental and safety impacts (Liu et al., 2022).

Safety And Hazards

“Methyl 2-fluoropropionate” should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . The compound should be stored and disposed of properly to avoid environmental hazards .

properties

IUPAC Name

methyl 2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAIQPNJLRLFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454515
Record name METHYL 2-FLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoropropionate

CAS RN

2366-56-5, 146805-74-5
Record name Propanoic acid, 2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2366-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-FLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CF Tormena, MP Freitas, R Rittner… - Physical Chemistry …, 2004 - pubs.rsc.org
… The present paper reports the conformational studies for methyl 2-fluoropropionate (1), methyl 2-fluorobutyrate (2), methyl 2-fluoro-tert-butylacetate (3) and methyl 2-fluorophenylacetate …
Number of citations: 16 pubs.rsc.org
RD Bagnall, PL Coe, JC Tatlow - Journal of Fluorine Chemistry, 1974 - Elsevier
… Fluorination of propionyl fluoride at 300 gave, on esterification of the products with methanol, a mixture of methyl-2,2-difluoropropionate and methyl2-fluoropropionate in the ratio of 2:3; …
Number of citations: 13 www.sciencedirect.com
PS Bhadury, SK Raza, DK Jaiswal - Journal of fluorine chemistry, 1999 - Elsevier
… , the product was distilled directly to give methyl 2-fluoropropionate, 2.9 g (80%), bp 110C. … 1, among these 2-fluoroethanol, methyl 2-fluoropropionate and ethyl 2-fluoropropionate were …
Number of citations: 8 www.sciencedirect.com
H Gershon, JAA Renwick - Journal of Chromatography A, 1967 - Elsevier
… It should be noted that methyl fluoroacetate and methyl 2-fluoropropionate came off the column in reversed order as compared vvith the unfluorinated esters. The same observation was …
Number of citations: 7 www.sciencedirect.com
VF Van Hée, D Labar, G Dehon, D Grasso, V Grégoire… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Before hydrolysis, (±)-[ 18 F]-methyl 2-fluoropropionate was purified by semi-preparative HPLC to avoid contamination by 2-bromopropionate. [ 18 F]-FP (45 μCi/mL) was provided to …
Number of citations: 27 www.ncbi.nlm.nih.gov
H McCombie, BC Saunders - Nature, 1946 - nature.com
WE have recently recorded1 the synthesis and examination during the War of highly toxic fluorine compounds having powerful miotic action, containing the >POF group and known as …
Number of citations: 50 www.nature.com
S Guhlke, HH Coenen, G Stöcklin - Applied Radiation and Isotopes, 1994 - Elsevier
Three methods for fluoroacylation of amines are compared using 2-[ 18 F]fluoroaliphatic acyl moieties as small prosthetic groups. [ 18 F]fluoroacetic and -propionic acid alkylesters are …
Number of citations: 114 www.sciencedirect.com
RD Bagnall, PL Coe, JC Tatlow - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Diethyl ketone, hexafluoroacetone, and hexachloroacetone have been fluorinated over potassium tetrafluoro-cobaltate(III) to give polyfluoroacyl fluorides as the major products. Diethyl …
Number of citations: 2 pubs.rsc.org
CF Tormena, RA Cormanich, R Rittner… - Annals of Magnetic …, 2011 - auremn.org.br
… For methyl 2-fluoropropionate (MFP), methyl 2fluorobutyrate (MFB), methyl 2-fluoro-tert… Structures of -fluoroesters: methyl 2-fluoropropionate (MFP), methyl 2-fluorobutyrate (MFB), …
Number of citations: 5 www.auremn.org.br
CF Bridge - 1997 - etheses.dur.ac.uk
… The situation was modelled at an ab initio level, using MeO" as the nucleophile (serine hydroxide surrogate) and methyl 2-fluoropropionate as the substrate ester. The results of the …
Number of citations: 4 etheses.dur.ac.uk

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